molecular formula C12H13N3O B13248662 N5-(3-methoxyphenyl)pyridine-2,5-diamine

N5-(3-methoxyphenyl)pyridine-2,5-diamine

Cat. No.: B13248662
M. Wt: 215.25 g/mol
InChI Key: ILMMFUXDVMDNCV-UHFFFAOYSA-N
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Description

N5-(3-Methoxyphenyl)pyridine-2,5-diamine (CAS: 1018504-79-4) is a pyridine-based diamino compound with a 3-methoxyphenyl substituent at the N5 position. Its molecular formula is C₁₂H₁₃N₃O, and its molecular weight is 215.25 g/mol . The compound is structurally characterized by a pyridine ring with amino groups at positions 2 and 5, and a 3-methoxyphenyl group attached to the N5 nitrogen. Key physicochemical properties include:

  • SMILES: COC1=CC=CC(=C1)NC2=CN=C(C=C2)N
  • Collision Cross-Section (CCS): Predicted values range from 147.4 Ų for [M+H]⁺ to 161.0 Ų for [M+Na]⁺, indicating moderate molecular size and polarity .
  • Hydrochloride Salt: Available as This compound hydrochloride (CID: 28477215), enhancing solubility for pharmacological applications .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

5-N-(3-methoxyphenyl)pyridine-2,5-diamine

InChI

InChI=1S/C12H13N3O/c1-16-11-4-2-3-9(7-11)15-10-5-6-12(13)14-8-10/h2-8,15H,1H3,(H2,13,14)

InChI Key

ILMMFUXDVMDNCV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=CN=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(3-methoxyphenyl)pyridine-2,5-diamine typically involves the reaction of 3-methoxyaniline with pyridine-2,5-diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N5-(3-methoxyphenyl)pyridine-2,5-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions can produce different quinone derivatives, while reduction reactions can yield various amine derivatives .

Scientific Research Applications

N5-(3-methoxyphenyl)pyridine-2,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N5-(3-methoxyphenyl)pyridine-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares N5-(3-methoxyphenyl)pyridine-2,5-diamine with related compounds:

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features
This compound C₁₂H₁₃N₃O 3-Methoxyphenyl at N5 215.25 Moderate polarity; hydrochloride salt available
N-[5-(3-Methoxyphenyl)-1,3-oxazol-2-yl]-6-(4-methylpiperazin-1-yl)pyridin-3-amine C₁₉H₂₂N₆O 3-Methoxyphenyl-oxazole; methylpiperazine 350.42 Enhanced solubility due to piperazine; potential kinase inhibition
N5-(4-Hydroxybenzylidene)-N4-phenyl pyrimidine-4,5-diamine (5A) C₁₇H₁₅N₅O 4-Hydroxybenzylidene at N5 313.34 Anticancer activity against HeLa cells; pyrimidine core
2-N-(3-Methoxyphenyl)pyridine-2,5-diamine C₁₂H₁₃N₃O 3-Methoxyphenyl at N2 215.25 Positional isomer; altered hydrogen bonding and bioavailability
N5-(1-Cycloheptylpyrazolo[3,4-d]pyrimidin-6-yl)pyridine-2,5-diamine C₁₇H₂₁N₇ Pyrazolo-pyrimidine at N5 323.40 Bulky substituent; higher molecular weight; potential kinase targeting

Physicochemical Properties

  • Polarity and Solubility: The 3-methoxyphenyl group introduces moderate hydrophobicity, but the hydrochloride salt form improves aqueous solubility compared to free bases .
  • Collision Cross-Section (CCS) : The target compound’s CCS values (147.4–161.0 Ų) suggest a compact structure, whereas bulkier analogs (e.g., pyrazolo-pyrimidine derivatives) likely have larger CCS values, impacting pharmacokinetic profiles .

Biological Activity

N5-(3-methoxyphenyl)pyridine-2,5-diamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its implications in drug development.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a methoxyphenyl group and two amine functionalities. This structure is hypothesized to contribute to its biological activity through interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to interact with multiple biological pathways:

  • Cholinesterase Inhibition : Similar compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. A study indicated that pyridine derivatives could exhibit mixed inhibition mechanisms against these enzymes, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
  • Antiproliferative Activity : Compounds with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives of pyridine have been shown to inhibit the growth of lung carcinoma cells (A549) and other peripheral cancers .

Table 1: Biological Activity of this compound

Assay Type Target Cell Line IC50 (μM) Mechanism
Cholinesterase InhibitionAChE9.0Mixed inhibition
Antiproliferative ActivityA549 (lung carcinoma)1.16Induction of apoptosis
CytotoxicityNormal fibroblasts>10Low toxicity observed

The above table summarizes findings from various studies that highlight the compound's inhibitory action on cholinesterases and its cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal cells.

Case Studies

  • Cholinesterase Inhibition Study : A recent study evaluated the inhibition potency of several pyridine derivatives against AChE. This compound exhibited an IC50 value of 9 µM, indicating substantial inhibitory activity compared to other derivatives tested .
  • Anticancer Activity Assessment : Another investigation into the antiproliferative effects showed that this compound significantly inhibited the proliferation of A549 lung carcinoma cells with an IC50 value of 1.16 µM. The mechanism was linked to the induction of apoptosis, suggesting a potential pathway for therapeutic application in lung cancer treatment .

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